molecular formula C10H9NO2 B1603512 6-Methoxy-1H-indole-2-carbaldehyde CAS No. 30464-93-8

6-Methoxy-1H-indole-2-carbaldehyde

Cat. No.: B1603512
CAS No.: 30464-93-8
M. Wt: 175.18 g/mol
InChI Key: HHQOSJVLKIANHF-UHFFFAOYSA-N
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Description

Historical Evolution and Pharmacological Significance of Indole (B1671886) Derivatives

The journey of indole chemistry commenced with the exploration of indigo (B80030) dye. Early advancements saw the conversion of indigo to isatin, and subsequently to oxindole (B195798) wikipedia.orgmims.com. A pivotal moment arrived in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, leading to his proposal of indole's chemical formula in 1869 wikipedia.orgmims.com. While certain indole derivatives were historically vital dyestuffs, interest in the indole nucleus significantly intensified in the 1930s with the recognition of its presence in crucial alkaloids, such as the essential amino acid tryptophan and plant hormones like auxins wikipedia.orgmims.com.

The pharmacological significance of indole derivatives is extensive and continues to be an active area of research. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitumor/anticancer, antifungal, antihypertensive, antiviral, antiproliferative, antidiabetic, antioxidant, antiparasitic, neuroprotective, and antidepressant effects wikipedia.orgwikipedia.orgmims.comfishersci.beuni.lumims.com.

Naturally occurring indole derivatives play vital physiological roles. For instance, serotonin, a key neurotransmitter, and melatonin (B1676174), a hormone regulating sleep-wake cycles, are both prominent indole-containing biomolecules derived from tryptophan wikipedia.orgmims.comkcl.ac.ukfishersci.cafishersci.cafishersci.pt.

Table 1: Examples of Pharmacological Activities of Indole Derivatives

Pharmacological ActivityRepresentative Indole Derivatives / ApplicationsSource Indices
AnalgesicGeneral pain relief fishersci.bekcl.ac.uk
Anti-inflammatoryIndomethacin wikipedia.orgmims.comfishersci.bekcl.ac.ukmims.com
Antiallergic- nih.gov
Anthelmintic- nih.gov
Anticonvulsant- wikipedia.orgmims.comfishersci.be
AntidepressantAmedalin, L-Tryptophan mims.commims.commims.com
AntihypertensiveReserpine wikipedia.orgmims.comguidetopharmacology.orguni.lunih.govresearchgate.netnih.gov
Antimicrobial (antibacterial, antifungal, antiparasitic)Various synthetic and natural indoles, against MRSA, tuberculosis, malaria wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.beuni.lumims.com
Antineoplastic (Anticancer/Antitumor)Vincristine, Vinblastine, Mitraphylline, Osimertinib, Sunitinib, Indirubin, Panobinostat wikipedia.orgwikipedia.orgmims.comfishersci.bemims.comnih.govguidetopharmacology.orgresearchgate.netnih.gov
AntiviralArbidol, Delavirdine wikipedia.orgfishersci.befishersci.caguidetopharmacology.org
AntiemeticOndansetron wikipedia.orgmims.commims.com
Anti-migraineSumatriptan wikipedia.orgmims.com
ImmunomodulatingArbidol guidetopharmacology.org
Neuroprotective- wikipedia.org
Sleep RegulationMelatonin kcl.ac.uk

Indole as a Privileged Molecular Scaffold in Drug Discovery

The indole ring system is widely recognized as a "privileged molecular scaffold" in drug discovery wikipedia.orgfishersci.camims.comnih.gov. This designation stems from its inherent ability to bind to a diverse array of biological targets with high affinity and selectivity, often leading to compounds with favorable drug-like properties fishersci.ca. The unique structural features of indole allow for significant versatility in chemical modifications, enabling medicinal chemists to fine-tune compounds for specific therapeutic effects and to improve their pharmacokinetic profiles nih.gov.

The strategic use of the indole scaffold has led to the development of numerous approved drugs and a substantial number of compounds currently undergoing clinical trials fishersci.canih.gov. This success is partly attributed to the indole nucleus's capacity to engage in various interactions with biological macromolecules, including G-protein coupled receptors (GPCRs), kinases, and other enzyme systems, due to its conserved binding pocket mims.comnih.gov. Its presence in essential biomolecules like tryptophan, serotonin, and melatonin further reinforces its evolutionary advantage in interacting with biological systems fishersci.cafishersci.pt.

Table 2: Examples of Approved Indole-Based Drugs

Drug NameTherapeutic ApplicationSource Indices
ArbidolAntiviral (Influenza A and B, RSV, SARS) mims.comguidetopharmacology.org
DelavirdineAntiviral (HIV) guidetopharmacology.org
FluvastatinBlood lipid lowering (HMG-CoA reductase inhibitor) researchgate.net
IndomethacinAnti-inflammatory, analgesic, antipyretic wikipedia.orgmims.comkcl.ac.ukmims.com
MelatoninSleep disorders, circadian rhythm regulation kcl.ac.uk
OndansetronAntiemetic (chemotherapy-induced nausea and vomiting) wikipedia.orgmims.commims.com
OsimertinibNon-small cell lung cancer (NSCLC) researchgate.net
ReserpineAntihypertensive, antipsychotic wikipedia.orgwikipedia.orgmims.comguidetopharmacology.orguni.lunih.govresearchgate.netnih.gov
RoxindoleAntipsychotic, anxiolytic, antidepressant mims.com
SumatriptanMigraine and cluster headaches wikipedia.orgmims.com
SunitinibAnti-tumor (tyrosine kinase inhibitor) researchgate.net
VinblastineAnticancer (Hodgkin's disease, Kaposi's sarcoma, etc.) nih.govguidetopharmacology.orgresearchgate.net
VincristineAnticancer (acute leukemia, lymphoma) mims.comnih.govresearchgate.net
VinpocetineNeurological symptoms of cerebrovascular disease nih.gov

Overview of Methoxy-Substituted Indoles in Biomedical Research

Methoxy-substituted indoles represent a significant class of indole derivatives that have garnered considerable attention in biomedical research due to their diverse biological activities. A prominent example is melatonin, a crucial hormone with a methoxy (B1213986) group at position 5 of its indole core, which plays a central role in regulating circadian rhythms and sleep-wake cycles kcl.ac.uk. Its biological importance underscores the potential of methoxy substitutions on the indole scaffold to influence molecular recognition and biological function.

Focusing specifically on the chemical compound 6-Methoxy-1H-indole-2-carbaldehyde (PubChem CID: 21980688) , its structure features a methoxy group at position 6 and an aldehyde group at position 2 of the indole ring. While the indole scaffold is extensively studied for its medicinal properties, detailed published research findings specifically elucidating the biological activity or direct biomedical applications of this compound are not widely available in the general scientific literature based on the conducted searches. The PubChem entry for this compound primarily provides its chemical properties and structural information, without listing specific biological activities or extensive associated literature demonstrating such applications. Indeed, the "Literature stripe" in PubChemLite for this compound indicates a current lack of published literature data.

Despite the absence of extensive direct biomedical findings for this compound itself, its chemical structure suggests its potential utility as a synthetic intermediate. The presence of an aldehyde functional group at position 2 makes it a valuable building block in organic synthesis. This reactive aldehyde can be readily transformed through various chemical reactions, such as condensation, reduction, or oxidation, to generate a wide array of novel indole derivatives. These derivatives could then be further explored for potential biomedical activities, contributing to the ongoing discovery of new therapeutic agents based on the privileged indole scaffold. The strategic introduction of a methoxy group, as seen in melatonin and other active compounds, can influence lipophilicity, electronic properties, and binding interactions, making this compound a promising starting material for the synthesis of new compounds with modulated pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(6-12)11-10(7)5-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOSJVLKIANHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621112
Record name 6-Methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-93-8
Record name 6-Methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profile and Chemical Transformations of 6 Methoxy 1h Indole 2 Carbaldehyde

Chemical Reactions Involving the Aldehyde Moiety

The aldehyde group at the C-2 position of the indole (B1671886) is a primary site for a variety of chemical reactions typical of carbonyl compounds. Its electrophilic carbon atom is susceptible to attack by nucleophiles, it can participate in condensation reactions, and it can undergo both oxidation and reduction.

The carbonyl carbon of the aldehyde is sp² hybridized and highly electrophilic, readily undergoing nucleophilic addition reactions. This process involves the attack of a nucleophile, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Prominent examples of nucleophilic addition include reactions with organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). These strong nucleophiles irreversibly add to the aldehyde, and subsequent acidic workup provides secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(6-methoxy-1H-indol-2-yl)ethanol.

Another significant nucleophilic addition is the Wittig reaction , which converts aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The use of different ylides allows for the synthesis of a wide array of vinyl-substituted indoles. For example, reacting 6-Methoxy-1H-indole-2-carbaldehyde with methylenetriphenylphosphorane (B3051586) would produce 6-methoxy-2-vinyl-1H-indole.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes This table presents generalized reactions applicable to this compound based on established reactivity of aromatic aldehydes.

Reaction TypeNucleophile/ReagentProduct Type
Grignard ReactionR-MgX, then H₃O⁺Secondary Alcohol
Organolithium AdditionR-Li, then H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Cyanohydrin FormationHCN / KCNCyanohydrin

Condensation reactions are a cornerstone of carbonyl chemistry, characterized by the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule. wikipedia.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for forming new carbon-carbon double bonds, leading to α,β-unsaturated products. sigmaaldrich.com For example, the condensation of this compound with malononitrile (B47326) in the presence of a base would yield (6-methoxy-1H-indol-2-yl)methylenemalononitrile.

A particularly important class of condensation reactions is the formation of Schiff bases (or imines). This occurs through the reaction of the aldehyde with primary amines. wjpsonline.com The reaction proceeds via a carbinolamine intermediate which then dehydrates to form the characteristic carbon-nitrogen double bond of the imine. ajchem-b.com These reactions are often catalyzed by a trace amount of acid. Schiff bases derived from indole aldehydes have been synthesized and are of interest in medicinal chemistry. ajchem-b.comacs.orgnih.gov

Table 2: Condensation Reactions of Indole Aldehydes This table shows representative condensation reactions based on studies of similar indole aldehydes.

Reaction TypeReagentsProductReference
Schiff Base Formation1H-Indole-2-carbaldehyde, Substituted Amine, Acetic Acid(E)-N-aryl/alkyl-1-(1H-indol-2-yl)methanimine ajchem-b.com
Schiff Base FormationIndole-3-carboxaldehyde, L-amino acidsIndolyl-Schiff base amino acid analogues nih.gov
Knoevenagel Condensation2,5-Disubstituted indole-3-carboxaldehydes, Barbiturates, NH₄OAc, Microwave5-((2,5-disubstituted-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione nih.gov

The aldehyde moiety can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the indole ring under appropriate conditions.

Selective Oxidation: The transformation of the aldehyde to the corresponding carboxylic acid, 6-Methoxy-1H-indole-2-carboxylic acid, can be achieved using various oxidizing agents. Mild oxidants are preferred to avoid unwanted reactions on the electron-rich indole nucleus. Common reagents for this purpose include silver(I) oxide (Tollens' reagent), buffered potassium permanganate (B83412) (KMnO₄), or sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger.

Selective Reduction: The aldehyde can be readily reduced to the primary alcohol, (6-methoxy-1H-indol-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Sodium borohydride is generally milder and more chemoselective, making it an excellent choice to avoid reduction of other potential functional groups.

Transformations on the Indole Nucleus

The indole nucleus, particularly with the activating 6-methoxy group, is susceptible to various transformations, most notably electrophilic aromatic substitution on the benzene (B151609) portion of the heterocycle.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like benzene and indole. libretexts.org The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. stackexchange.comlibretexts.org In this compound, the benzene ring has two substituents to consider: the C-2 carbaldehyde group (indirectly) and the C-6 methoxy (B1213986) group.

The 6-methoxy group is a strong activating group due to the resonance donation of its lone pair of electrons to the ring. It is an ortho, para-director. The positions ortho to the methoxy group are C-5 and C-7, and the para position is C-3 (which is part of the pyrrole (B145914) ring and already substituted).

The indole nucleus itself , fused to the benzene ring, influences the electron density. The C-2 carbaldehyde group is an electron-withdrawing group, which deactivates the entire indole system towards electrophilic attack, but its effect is more pronounced on the pyrrole ring.

The powerful activating and directing effect of the methoxy group dominates. Therefore, electrophilic substitution is predicted to occur preferentially at the C-5 and C-7 positions. Studies on related 6-methoxyindoles support substitution on the benzene ring. For example, bromination of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives can introduce a bromine atom at the C-2 position, but this highlights the reactivity of the indole core itself when other positions are blocked or deactivated. nih.gov In the case of electrophilic attack on the benzene portion, nitration of indoles bearing deactivating groups at C-3 has been shown to direct substitution to the C-6 and C-4 positions. umn.edu For the target molecule, the strong activation by the 6-methoxy group makes C-5 and C-7 the most probable sites of reaction.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Products
NitrationNO₂⁺ (from HNO₃/H₂SO₄)5-Nitro-6-methoxy-1H-indole-2-carbaldehyde & 7-Nitro-6-methoxy-1H-indole-2-carbaldehyde
HalogenationBr⁺ (from Br₂/Lewis Acid)5-Bromo-6-methoxy-1H-indole-2-carbaldehyde & 7-Bromo-6-methoxy-1H-indole-2-carbaldehyde
SulfonationSO₃ (from fuming H₂SO₄)6-Methoxy-2-formyl-1H-indole-5-sulfonic acid & 6-Methoxy-2-formyl-1H-indole-7-sulfonic acid

Direct nucleophilic aromatic substitution (SₙAr) on the indole ring is generally difficult as the ring system is electron-rich and lacks a good leaving group. Such reactions typically require the indole ring to be activated by strong electron-withdrawing groups and often involve substitution at the N-1 position or the C-2 position if a suitable leaving group is present.

Research on related compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, demonstrates that the indole nucleus can be rendered sufficiently electrophilic to undergo nucleophilic substitution. nii.ac.jpclockss.org In these cases, the N-methoxy and C-6 nitro groups activate the ring, allowing various nucleophiles (amines, carbanions) to attack the C-2 position, displacing the methoxy group from the nitrogen. nii.ac.jp

While this compound lacks the strong activation seen in the nitro-substituted analogue, functionalization of the indole nucleus is still possible through other means. For example, N-functionalization can be readily achieved by deprotonating the indole nitrogen with a base (e.g., NaH) followed by reaction with an electrophile (e.g., an alkyl halide). C-H functionalization methods, though less common for this specific substrate, represent a modern approach to modifying the indole core.

Annulation and Heterocycle Fusion Reactions

The indole nucleus, particularly when functionalized with an aldehyde group, serves as a versatile platform for the construction of fused heterocyclic systems through annulation reactions. This compound is a valuable precursor for the synthesis of polycyclic indole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

One prominent example of heterocycle fusion is the synthesis of pyridazino[4,5-b]indoles . This can be achieved through the condensation of an indole-2-carbaldehyde with hydrazine (B178648) hydrate (B1144303). While specific studies detailing this reaction with the 6-methoxy substituted indole-2-carbaldehyde are not abundant in publicly available literature, the established reactivity of related indole-2,3-diones provides a strong precedent. For instance, the reaction of 2-oxo-1H-indole-3-carbaldehyde with hydrazine hydrate is a known method for the preparation of the pyridazino[4,5-b]indole core structure. By analogy, this compound is expected to react with hydrazine hydrate to yield the corresponding 7-methoxy-5H-pyridazino[4,5-b]indole. This transformation involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent aromatization to furnish the fused heterocyclic system.

Another potential annulation pathway involves the synthesis of cinnoline (B1195905) derivatives . Cinnolines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring. ijbpas.comwikipedia.org The synthesis of cinnolines can be approached through various methods, and the functional groups present on this compound offer opportunities for its use as a synthon in the construction of indole-fused cinnoline systems. For example, a reaction sequence could be envisioned where the indole nitrogen and the C3 position participate in the formation of the pyridazine ring with a suitable binucleophilic reagent.

The following table summarizes potential annulation reactions of this compound.

Fused HeterocycleReaction TypeReactant(s)Putative Product
Pyridazino[4,5-b]indoleCondensation/CyclizationHydrazine hydrate7-Methoxy-5H-pyridazino[4,5-b]indole
Indole-fused CinnolineCyclocondensationDienophiles/BinucleophilesSubstituted Indolo[2,3-c]cinnoline

Derivatization Pathways for Pharmacological Modulators

The aldehyde functional group at the C2 position of this compound is a key site for derivatization to generate a diverse array of compounds with potential pharmacological activities. Two primary pathways for such derivatization are the formation of Schiff bases and Knoevenagel condensation products. These derivatives have been explored for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.

Schiff Base Formation: The condensation of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases are characterized by the presence of a C=N double bond and are known to exhibit a wide spectrum of biological activities. nih.govmdpi.comajol.infoedgccjournal.orgijmrsti.com The biological efficacy of these compounds is often attributed to the azomethine group, which can participate in various biological interactions. The lipophilicity of the indole ring, enhanced by the methoxy group, can also contribute to the pharmacological profile of these derivatives. A variety of amines, including aromatic, aliphatic, and heterocyclic amines, can be employed to generate a library of Schiff bases with diverse structural features and biological properties.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This compound can readily undergo this reaction with compounds such as malononitrile, ethyl cyanoacetate, and barbituric acid to yield α,β-unsaturated carbonyl compounds. nih.govnih.gov These products are valuable intermediates in organic synthesis and have themselves shown promising biological activities, including antioxidant and cytotoxic effects against cancer cell lines. nih.govnih.gov The electron-withdrawing groups attached to the double bond in the Knoevenagel adducts make them susceptible to Michael addition reactions, allowing for further structural modifications and the development of more complex pharmacological modulators.

The derivatization of the indole scaffold has also been a successful strategy in the development of kinase inhibitors . nih.govrsc.orgacs.orged.ac.uksciforum.net While specific examples starting from this compound are not extensively documented, the general principles of kinase inhibitor design can be applied. The indole core can serve as a scaffold to which various pharmacophoric groups are attached. Derivatization of the aldehyde group, for instance, through reductive amination or by converting it to other functional groups, can provide a handle for introducing substituents that can interact with the active site of specific kinases.

The table below outlines key derivatization pathways and the potential pharmacological relevance of the resulting compounds.

Derivatization PathwayReagent TypeProduct ClassPotential Pharmacological Activity
Schiff Base FormationPrimary AminesImines (Schiff Bases)Antimicrobial, Anticancer, Anti-inflammatory
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated CarbonylsAntioxidant, Cytotoxic
Reductive AminationAmines, Reducing AgentSecondary/Tertiary AminesKinase Inhibition

Biological Activities and Therapeutic Potentials of 6 Methoxy 1h Indole 2 Carbaldehyde Derivatives

Antimicrobial and Antifungal Activity Spectrum

Derivatives of the 6-methoxy-indole scaffold have demonstrated a notable range of activities against various pathogenic microorganisms, including bacteria and fungi. The structural modifications of the core molecule play a crucial role in defining the potency and spectrum of their antimicrobial effects.

Antibacterial Efficacy and Mechanistic Insights

While research specifically on 6-methoxy-1H-indole-2-carbaldehyde derivatives is focused, broader studies on related indole (B1671886) structures provide significant insights. Synthetic indole derivatives have been identified as effective agents against multidrug-resistant Gram-positive bacteria. nih.gov One such derivative, SMJ-2, exhibits a multi-targeted mechanism of action, primarily by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov This compound was also found to interfere with the mevalonate pathway, leading to an increase in reactive oxygen species and subsequent pathogen destruction by phagocytic cells. nih.gov

Studies on other related structures, such as indole-3-carbaldehyde semicarbazone derivatives, have also shown antibacterial activity. For instance, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and its 5-chloro analogue exhibited inhibitory activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. doaj.org The presence of a methoxy (B1213986) group on the indole ring has been noted in various studies to influence antibacterial activity, suggesting that the 6-methoxy substitution is a key feature for biological function. turkjps.org For example, pyrazoline derivatives featuring a methoxy-substituted phenyl ring at the C-3 position showed enhanced antibacterial activity. turkjps.org

Antifungal Properties against Pathogenic Strains

A closely related derivative, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from the soil bacterium Bacillus toyonensis, has demonstrated promising antifungal activity. researchgate.netnih.govnih.gov In vitro studies have shown that MICA, particularly when formulated into a nanosponge hydrogel, exhibits increased antimycotic activity against the pathogenic yeast Candida albicans when compared to the conventional antifungal drug fluconazole. researchgate.netnih.govnih.gov

The antifungal potential of the broader indole class is well-documented. Various indole derivatives have been evaluated against a range of plant pathogenic fungi, including Fusarium calmorum, Pythium debarianum, and Rhizoctonia solani, showing that antifungal toxicity is dependent on both the specific fungal strain and the compound's concentration. researchgate.net Research on benzaldehydes has indicated that their antifungal action may stem from the disruption of cellular antioxidation systems. nih.gov This suggests a potential mechanism for indole aldehydes as well.

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound/DerivativeFungal StrainActivity NotedReference
6-methoxy-1H-indole-2-carboxylic acid (MICA)Candida albicansIncreased activity compared to fluconazole. researchgate.netnih.gov
2-PhenylindoleFusarium calmorum, Macrofomina phaseoliEffective inhibition with low IC50 values. researchgate.net
1-Acetylindole-3-butyric acidPythium debarianumSignificant enzyme inhibition. researchgate.net

Antiviral and Anti-HIV Effects of Indole Analogues

The indole scaffold is a key feature in several antiviral agents. Specifically, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Integrase is a crucial enzyme for the replication of HIV-1, and its inhibition can effectively impair the virus. nih.gov

Through structural optimization, derivatives of indole-2-carboxylic acid have been synthesized that show a marked ability to inhibit the strand transfer activity of HIV-1 integrase, with some compounds exhibiting IC50 values in the micromolar and even sub-micromolar range. nih.gov Molecular docking studies have revealed that the indole nucleus and the C2 carboxyl group can chelate with the two Mg2+ ions within the active site of the integrase enzyme. nih.govnih.gov Further modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core, have been shown to enhance the inhibitory activity by increasing binding affinity with the viral DNA. nih.gov

Another study involving indole-3-carbaldehyde derivatives reported significant inhibition of HIV-1 integrase, with one compound also showing promising activity against reverse transcriptase, suggesting the potential for developing dual inhibitors.

Anti-inflammatory and Immunomodulatory Potentials

Derivatives of this compound have also been investigated for their ability to modulate the immune system and mitigate inflammatory responses. These properties are critical for addressing a wide range of pathological conditions characterized by chronic inflammation.

In Vitro and In Vivo Anti-inflammatory Responses

Research has demonstrated the anti-inflammatory potential of derivatives based on a 6-methoxy-indole structure. A study on derivatives of 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde confirmed their anti-inflammatory activity through pharmacological screening. nih.gov

Furthermore, the antifungal compound 6-methoxy-1H-indole-2-carboxylic acid (MICA), when formulated as a nanosponge hydrogel, showed significant inflammation inhibition in an in vivo wound healing model. researchgate.netnih.govnih.gov Histological analysis of tissue treated with the MICA hydrogel revealed improved healing and increased collagen deposition, indicative of a controlled inflammatory response. nih.gov Other studies on indole derivatives have also demonstrated significant in vitro anti-inflammatory effects. For example, indole derivatives of ursolic acid were found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. chemrxiv.org

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of indole derivatives are often linked to their ability to modulate key inflammatory signaling pathways and the production of inflammatory mediators. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the LPS-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.govrsc.org

One compound from this series, 13b, was particularly potent, with low IC50 values for the inhibition of NO, IL-6, and TNF-α. nih.gov The mechanism of action for some indole derivatives involves the downregulation of the expression of pro-inflammatory cytokines. chemrxiv.org For example, certain derivatives have been shown to reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade. chemrxiv.org This modulation of inflammatory mediators highlights the potential of this compound derivatives as therapeutic agents for inflammatory diseases.

Table 2: Inhibition of Inflammatory Mediators by Indole Derivatives

Derivative ClassCell LineInhibited MediatorIC50 ValueReference
Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b)RAW264.7NO10.992 µM nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b)RAW264.7IL-62.294 µM nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b)RAW264.7TNF-α12.901 µM nih.gov
Indole derivatives of Ursolic Acid (Compounds 3 & 6)RAW 264.7NO, TNF-α, IL-6Significant inhibition at 5-10 µM chemrxiv.org

Anticancer and Antitumor Efficacy

Derivatives of this compound have demonstrated considerable promise as anticancer agents. Their efficacy is rooted in multiple mechanisms of action, including the induction of programmed cell death, inhibition of cell proliferation, and the targeting of key oncogenic pathways.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which these indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain derivatives can trigger this process through both intrinsic and extrinsic pathways.

Key to this process is the activation of caspases, a family of protease enzymes essential for initiating and executing apoptosis. Studies on indole-2-carboxamide derivatives have demonstrated their ability to significantly increase the levels of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. researchgate.net For instance, specific indole-2-carboxamide compounds, when tested on the MCF-7 breast cancer cell line, caused an 8- to 10-fold increase in active caspase-3 levels compared to untreated cells. researchgate.net Similarly, potent derivatives tested against the Panc-1 pancreatic cancer cell line also showed excellent activation of caspase-3. rsc.org

Furthermore, these compounds influence the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.gov Research confirmed that treatment with certain indole-2-carboxamides led to a significant rise in the levels of the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of Cytochrome C from the mitochondria, another key step in the intrinsic apoptotic pathway. researchgate.net Indeed, studies have shown that select derivatives can increase Cytochrome C levels by up to 16 times in cancer cells. researchgate.net

Apoptotic MarkerEffect ObservedCell LineReference Compound(s)
Caspase-3Increased levels (8-10 fold)MCF-7 (Breast)Indole-2-carboxamide derivatives 5d, 5e, 5h
Caspase-3Excellent overexpressionPanc-1 (Pancreatic)Indole derivatives 5f, 5g
Caspase-8Significantly elevated levelsA-549 (Lung)Indole-based derivatives Va, Vg
Bax (Pro-apoptotic)Significantly elevated levelsA-549 (Lung)Indole-based derivatives Va, Vg
Bcl-2 (Anti-apoptotic)Decreased levelsMCF-7 (Breast)Indole-2-carboxamide derivatives
Cytochrome CIncreased levels (13-16 fold)MCF-7 (Breast)Indole-2-carboxamide derivatives 5d, 5e, 5h

Cell Cycle Arrest and Antiproliferative Effects

Beyond inducing apoptosis, derivatives of this compound exhibit potent antiproliferative activity by halting the cell cycle at various checkpoints. This prevents cancer cells from dividing and proliferating.

Numerous studies have synthesized and tested novel series of indole derivatives, revealing significant growth inhibitory (GI) effects across a panel of human cancer cell lines. The antiproliferative potency is often quantified by the GI₅₀ value, the concentration of the compound required to inhibit cell growth by 50%. For example, a series of newly developed indole-2-carboxamides and pyrido[3,4-b]indol-1-ones showed potent activity, with GI₅₀ values ranging from 29 nM to 47 nM against four different cancer cell lines, which is comparable or superior to the reference drug erlotinib (GI₅₀ = 33 nM). rsc.org Another study on indole-based derivatives reported compounds with GI₅₀ values as low as 26 nM. nih.gov

Flow cytometry analysis has been instrumental in identifying the specific phases of the cell cycle where these compounds exert their effects. Research on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated that active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. researchgate.net Other studies have shown that certain indole derivatives can induce arrest at the pre-G1 and G2-M phases. nih.gov The ability to halt the cell cycle at different checkpoints underscores the diverse mechanisms these compounds employ to inhibit tumor growth. mdpi.com

Compound SeriesGI₅₀ Range (Mean)Tested Cancer Cell LinesReference Drug
Indole-2-carboxamides (5c, 5d, 5f, 5g) & Pyrido[3,4-b]indol-1-ones (6e, 6f)29 nM - 47 nMNot specified in abstractErlotinib (GI₅₀ = 33 nM)
Indole-based derivatives (Va, Ve-h)26 nM - 48 nMNot specified in abstractErlotinib (GI₅₀ = 33 nM)
5-substituted-3-ethylindole-2-carboxamides (5g, 5i, 5j)37 nM - 55 nMNot specified in abstractErlotinib (GI₅₀ = 33 nM)

Activity against Drug-Resistant Cancer Cell Models

A major challenge in cancer chemotherapy is the development of drug resistance. nih.gov The indole scaffold has emerged as a significant resource in the design of novel agents capable of overcoming this resistance. nih.gov Indole derivatives have the potential to act on diverse targets within cancer cells, providing a promising avenue for treating refractory cancers. nih.gov

Several indole-containing compounds are already used clinically for various cancers, including drug-resistant types. nih.gov Research has highlighted the activity of certain indole derivatives against challenging cancer models. For instance, one compound displayed activity against the drug-resistant triple-negative breast cancer cell line MDA-MB-468, with IC₅₀ values ranging between 0.34 and 3.0 µM. Additionally, research into dual B-Raf/EGFR inhibitors has led to improved compounds that are effective against melanoma and colorectal cancers that have developed resistance to other treatments. nih.gov The development of indole derivatives with therapeutic applications for drug-resistant cancers remains an active and promising area of research. nih.gov

Inhibition of Key Oncogenic Protein Kinases (e.g., EGFR, VEGFR-2)

Many cancers are driven by the aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Indole derivatives have been specifically designed to inhibit these key oncogenic drivers.

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, contributes to many human cancers. rsc.org Several series of indole-2-carboxamide derivatives have been developed as potent inhibitors of both wild-type EGFR (EGFRʷᵗ) and its mutated forms. For example, select compounds were found to inhibit EGFRʷᵗ with IC₅₀ values ranging from 68 to 85 nM, comparable to the reference inhibitor erlotinib (IC₅₀ = 80 nM). rsc.org Other derivatives have been developed as dual inhibitors, targeting both EGFR and other kinases like Cyclin-Dependent Kinase-2 (CDK2).

VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Inhibiting VEGFR-2 is a validated strategy for controlling tumor growth and metastasis. nih.gov Research has identified novel 1H-indole derivatives that exhibit strong inhibitory potential against VEGFR-2. One such compound demonstrated an IC₅₀ value of 25 nM, which was superior to the approved drug sorafenib. Other studies have developed multi-kinase inhibitors from the indole scaffold, targeting VEGFR-2, EGFR, and BRAFᵛ⁶⁰⁰ᵉ simultaneously. nih.gov

Target KinaseCompound Series/DerivativeIC₅₀ ValueReference Drug
EGFRʷᵗIndole-2-carboxamides 5d, 5f, 5g68 - 85 nMErlotinib (80 nM)
EGFRIndole-based derivative Va71 ± 06 nMErlotinib (80 ± 05 nM)
VEGFR-21H-indole derivative 725 nMSorafenib
VEGFR-2Quinoxaline derivative 11g0.75 µMSorafenib (1.29 µM)
VEGFR-2Piperazinylquinoxaline derivative 110.19 µMSorafenib (0.08 µM)

Neuropharmacological Activities

In addition to their anticancer properties, indole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their structural versatility allows them to target multiple pathological pathways involved in these complex disorders.

Neuroprotective Mechanisms

Derivatives of this compound and related indole compounds exert neuroprotective effects through a variety of mechanisms, primarily by combating oxidative stress, reducing neuroinflammation, and preventing the aggregation of misfolded proteins.

Oxidative stress is a key contributor to neuronal damage in neurodegenerative conditions. Indole derivatives, including analogs of melatonin (B1676174), are potent antioxidants that can scavenge harmful free radicals. Synthetic indole-phenolic compounds have demonstrated strong antioxidant and cytoprotective effects in cellular models, countering reactive oxygen species (ROS) and preserving cell viability. Some novel indole-based carboxamides have been shown to exert a neuroprotective effect by modulating SIRT3, a protein crucial for detoxifying ROS. rsc.org

Another key mechanism is the inhibition of enzymes involved in neurodegeneration. For example, certain arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been found to significantly inhibit monoamine oxidase-B (MAO-B), a key enzyme implicated in both Parkinson's and Alzheimer's disease. Other derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters.

Protein misfolding and aggregation are hallmarks of many neurodegenerative diseases. Indole-based compounds have been shown to interfere with this process. Specifically, certain derivatives have demonstrated the ability to inhibit the self-induced aggregation of Amyloid-Beta (Aβ) peptides, which form the characteristic plaques found in Alzheimer's disease brains.

Neuroprotective MechanismSpecific ActionTarget Disease Model
Antioxidant ActivityScavenging of Reactive Oxygen Species (ROS)General Neurodegeneration, Alzheimer's
Modulation of SIRT3Upregulation of SIRT3, leading to ROS detoxificationParkinson's Disease
Enzyme InhibitionInhibition of Monoamine Oxidase-B (MAO-B)Alzheimer's, Parkinson's
Enzyme InhibitionInhibition of Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Alzheimer's Disease
Anti-aggregationInhibition of Amyloid-Beta (Aβ) self-aggregationAlzheimer's Disease
Metal ChelationSequestering of copper ions involved in oxidative stressAlzheimer's Disease

Modulation of Neurotransmitter Systems (e.g., Allosteric Modulation of CB1 Receptors)

Derivatives of the closely related indole-2-carboxamide scaffold have been identified as allosteric modulators of the cannabinoid CB1 receptor. Allosteric modulation offers a sophisticated approach to fine-tuning the function of G-protein coupled receptors (GPCRs) like the CB1 receptor, which is implicated in pain, appetite, and drug addiction.

Research into indole-2-carboxamides has revealed that these compounds can enhance the binding of agonists to the CB1 receptor, demonstrating positive cooperativity. For instance, certain indole-2-carboxamides have been shown to increase the binding of the CB1 receptor agonist [³H]CP 55,940. While some of these derivatives displayed negative modulatory effects on G-protein coupling, they could still induce downstream signaling through β-arrestin pathways. The indole-2-carboxamide structure is considered a viable template for the development of allosteric ligands for the CB1 receptor. Structural modifications, such as altering the length of an alkyl chain at the C3 position of the indole ring, have been shown to influence the allosteric activity.

It is important to note that while the indole-2-carboxamide framework shows significant promise for CB1 receptor modulation, the specific impact of a 6-methoxy substitution on the indole ring in this context has not been extensively detailed in the available research.

Anticholinesterase and Related Effects

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The indole nucleus is a privileged scaffold in the design of AChE inhibitors. Numerous studies have focused on synthesizing and evaluating the anticholinesterase activity of various indole derivatives.

For example, a series of indole-based thiadiazole derivatives were synthesized and evaluated as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE). Several of these compounds displayed significant inhibitory capabilities, with IC50 values in the micromolar range, comparable to the standard drug donepezil. Molecular docking studies have further elucidated the interactions between these indole derivatives and the active site of the cholinesterase enzymes.

Another approach has been the design of indole derivatives structurally related to donepezil, a well-known anti-Alzheimer's drug. By using the indole moiety as a bioisosteric replacement for the indanone part of donepezil, researchers have developed potent AChE inhibitors. These findings underscore the potential of the indole scaffold, and by extension, derivatives of this compound, as a starting point for the development of novel anticholinesterase agents.

Antiprotozoal Activity (e.g., Anti-Trypanosoma cruzi, Anti-Toxoplasma gondii)

Protozoal diseases, such as Chagas disease caused by Trypanosoma cruzi and toxoplasmosis caused by Toxoplasma gondii, present significant global health challenges. The development of new and effective antiprotozoal agents is a critical area of research, and indole derivatives have shown promise in this field.

Anti-Trypanosoma cruzi Activity:

Research has demonstrated the potential of 1H-indole-2-carboxamides in combating T. cruzi. A study focused on the optimization of a series of substituted indoles, which were initially identified through phenotypic screening against the parasite. While early lead compounds showed a balance of potency and favorable physicochemical properties, they suffered from limited plasma exposure in animal models. Despite efforts to improve metabolic stability and solubility through medicinal chemistry strategies, significant enhancements in both exposure and potency were not achieved. Nevertheless, the most promising compound from this series advanced to proof-of-concept efficacy studies in both acute and chronic mouse models of Chagas disease, indicating the therapeutic potential of this chemical class.

Anti-Toxoplasma gondii Activity:

A study investigating the protective effects of indole aldehyde derivatives on the intestinal barrier in mice with acute T. gondii infection has yielded promising results. A series of indole derivatives were synthesized and evaluated, with several compounds, including Indole-3-carboxaldehyde, demonstrating a higher selectivity index compared to the control drug, spiramycin. These derivatives were found to enhance gastrointestinal motility and modulate markers of oxidative stress in the small intestine of infected mice. Molecular docking studies suggested that the aldehyde group on the indole scaffold could interact with key parasitic enzymes, such as NTPase-II and TgCDPK1, through hydrogen bonding. This research highlights the potential of indole aldehyde derivatives as therapeutic agents for intestinal diseases induced by T. gondii.

Table 1: Investigated Antiprotozoal Activity of Indole Derivatives

Compound Class Target Organism Key Findings
1H-indole-2-carboxamides Trypanosoma cruzi Showed in vitro potency; best compound advanced to in vivo efficacy studies.
Indole aldehyde derivatives Toxoplasma gondii Demonstrated intestinal barrier protective effects in mice; potential interaction with parasitic enzymes.

Other Pharmacological Activities

Indole derivatives are recognized for their antioxidant properties and their ability to scavenge free radicals, which are implicated in a variety of pathological conditions. The antioxidant potential of various indole-containing compounds has been explored through in vitro assays.

A study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines demonstrated their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and an inhibition of microsomal lipid peroxidation assay. One of the synthesized compounds exhibited superior antioxidant activity compared to the other analogues and the standard antioxidant, butylated hydroxy anisole (BHA).

Another investigation into indole-3-carboxaldehyde thiosemicarbazone derivatives also assessed their antioxidant capacity through DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While the synthesized compounds were found to be less effective than the standards (BHT, BHA, and α-TOC), they still exhibited radical scavenging activity. These studies suggest that the indole-aldehyde scaffold is a viable starting point for the development of novel antioxidants.

Inhibitors of coagulation factors, such as Factor Xa (FXa) and Factor VIIa (FVIIa), are crucial in the prevention and treatment of thromboembolic diseases. The indole scaffold has been explored for its potential to yield potent and selective inhibitors of these enzymes.

Factor Xa Inhibitory Activity:

Several studies have reported on the synthesis and evaluation of indole and indoline derivatives as FXa inhibitors. For instance, a series of cinnamylindoline derivatives were synthesized, and their FXa inhibitory activities were assessed. Some of these novel derivatives displayed potent FXa inhibition and good selectivity over trypsin. One compound, in particular, with a 2-hydroxycinnamyl moiety, exhibited the most potent in vitro FXa inhibitory activity and also demonstrated significant in vitro anticoagulant activities.

Factor VIIa Inhibitory Activity:

The discovery and development of 5-azaindole derivatives as FVIIa inhibitors have also been described. These compounds represent a novel class of inhibitors targeting this key coagulation factor. Further research has led to the development of potent 4-amino-5-azaindole FVIIa inhibitors. These findings indicate that the indole nucleus is a promising scaffold for the design of inhibitors of key proteins in the coagulation cascade.

Antidiabetic Potential:

Indole compounds have been investigated for their potential in managing diabetes. A review of indole compounds with potential antidiabetic activity highlights the promise of both natural indole alkaloids and synthetic indole derivatives in the discovery of novel antidiabetic drugs. One notable example is 5-methoxyindole-2-carboxylic acid (MICA), a potent hypoglycemic agent that acts by inhibiting gluconeogenesis in the liver. Although MICA was studied extensively in the past and showed a pronounced glucose-lowering ability, its potential as an antidiabetic agent has been revisited for further exploration. The structural similarity of this compound to such compounds suggests that its derivatives may also possess antidiabetic properties.

Antihypertensive Potential:

The indole scaffold is also present in molecules with antihypertensive activity. A review on the antihypertensive activity of indole and indazole analogues highlights their ability to interact with various receptors involved in blood pressure regulation. For example, a series of indole-3-carboxylic acid derivatives have been designed and synthesized as angiotensin II receptor 1 (AT1) antagonists. These compounds have shown high nanomolar affinity for the AT1 receptor and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats when administered orally. The antihypertensive effect of one of the lead compounds was observed for 24 hours and was superior to that of losartan. This demonstrates the potential of the indole framework in the development of new antihypertensive drugs.

Table 2: Summary of Other Pharmacological Activities of Indole Derivatives

Activity Compound Class/Example Key Findings
Antioxidant Indole-3-carboxaldehyde analogues Demonstrated significant DPPH radical scavenging and inhibition of lipid peroxidation.
Factor Xa Inhibition Cinnamylindoline derivatives Showed potent in vitro FXa inhibition and anticoagulant activity.
Factor VIIa Inhibition 5-Azaindole derivatives Identified as a novel class of FVIIa inhibitors.
Antidiabetic 5-Methoxyindole-2-carboxylic acid Potent hypoglycemic agent that inhibits hepatic gluconeogenesis.
Antihypertensive Indole-3-carboxylic acid derivatives Act as angiotensin II receptor antagonists, lowering blood pressure in hypertensive rats.

Mechanistic Investigations into the Biological Action of 6 Methoxy 1h Indole 2 Carbaldehyde Derivatives

Identification of Molecular Targets and Binding Interactions

To understand the biological effects of 6-Methoxy-1H-indole-2-carbaldehyde derivatives, it is essential to identify their molecular targets and characterize the nature of their interactions. Various biochemical and biophysical techniques are employed for this purpose.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Studies on indole-based compounds have revealed their potential to inhibit various enzymes. For instance, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their inhibitory activity against the urease enzyme from Helicobacter pylori. The half-maximal inhibitory concentration (IC50) values for these compounds were determined, with some derivatives showing potent inhibition compared to the standard inhibitor, thiourea. mdpi.com

Interactive Table: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives mdpi.com

Compound IC50 (mM)
8 0.0516 ± 0.0035
9 0.0345 ± 0.0008

| Thiourea (Standard) | 0.2387 ± 0.0048 |

In another study, a series of indole-based compounds were investigated for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate metabolism. Several analogues demonstrated good to moderate inhibitory activity against both enzymes, with IC50 values in the micromolar range. researchgate.net Kinetic studies of the most active compounds revealed competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase. researchgate.net

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a specific receptor. Substituted indole-2-carboxylates have been evaluated for their affinity at the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov One particular derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, displayed a high binding affinity with a pKi value of 8.5. nih.gov This indicates a strong interaction with the receptor, and the compound was found to be a potent antagonist at this site. nih.gov

Furthermore, some indole-2-carboxamide derivatives have been shown to have agonistic activity at the cannabinoid receptor 2 (CB2). nih.gov While specific binding affinities for this compound derivatives at various receptors are not extensively documented in publicly available literature, the indole (B1671886) scaffold is a common motif in ligands for a wide range of receptors.

The interaction of small molecules with DNA and proteins is a critical aspect of their mechanism of action. Certain indole-2-carboxylic acid derivatives have been designed and evaluated as inhibitors of HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome. nih.gov Molecular modeling studies suggest that the indole core can interact with the viral DNA within the active site of the enzyme, highlighting a potential for DNA-protein interaction. nih.gov Specifically, a C6 halogenated benzene (B151609) ring introduced onto the indole scaffold was shown to effectively bind with viral DNA through π–π stacking interactions. nih.gov

Elucidation of Cellular and Subcellular Mechanisms

Beyond identifying molecular targets, it is crucial to understand how these interactions translate into cellular and subcellular effects. This involves investigating the downstream signaling pathways and cellular processes modulated by this compound derivatives.

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several indole derivatives have been shown to induce apoptosis in cancer cells. The activation of caspases, a family of proteases that execute apoptosis, is a key indicator of this process.

For example, derivatives of Justicidin B, which contain a methoxy (B1213986) group, have been shown to induce caspase-3/7 activation in human melanoma cells. nih.govresearchgate.net The timing of this activation was dependent on the specific chemical modifications. nih.govresearchgate.net These compounds were also found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, suggesting the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.govresearchgate.net The disruption of mitochondrial integrity is a critical event in this pathway, leading to the release of pro-apoptotic factors. nih.gov Studies on other indole derivatives have also shown their ability to collapse the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. mdpi.com

Interactive Table: Effect of Justicidin B Derivatives on Apoptosis Markers in A375 Human Melanoma Cells researchgate.net

Compound GI50 (µM) Caspase-3/7 Activation Onset Effect on Bax/Bcl-2 Ratio
Justicidin B 1.70 72h Increase
Diphyllin methyl ether 3.66 24h Increase

| Diphyllin apioside | 0.84 | 48h | Increase |

Cellular signaling cascades are complex networks that regulate various cellular processes, and their modulation by small molecules can have profound effects. Indole derivatives have been shown to influence signaling pathways involving reactive oxygen species (ROS) and stress-activated protein kinases like p38 mitogen-activated protein kinase (MAPK).

Indole-3-carbinol, a related indole compound, has been demonstrated to increase the expression of ROS and activate apoptosis-related signals in lung cancer cells. nih.gov The generation of ROS can lead to oxidative stress, which in turn can activate stress-related signaling pathways. In combination with the chemotherapeutic agent docetaxel, 3,3′-Diindolylmethane (a derivative of indole-3-carbinol) was found to increase ROS production in breast cancer cells. nih.gov

The p38 MAPK pathway is a key signaling cascade activated by cellular stress, including oxidative stress, and is involved in inflammation and apoptosis. Research has shown that some indole derivatives can inhibit p38α MAP kinase. nih.gov Conversely, other indole compounds, such as 3,3′-diindolylmethane, have been shown to activate the p38-MAPK pathway to induce apoptosis in prostate cancer cells. nih.gov Furthermore, Indole-3-carbinol has been found to inhibit the growth of hepatic stellate cells by blocking the NADPH oxidase/ROS/p38 MAPK pathway. nih.gov These findings suggest that the effect of indole derivatives on the p38 MAPK pathway can be context-dependent. A study on indole derivatives as p38α MAPK inhibitors showed that several compounds exhibited significant enzyme inhibitory activity. jpionline.org

Impact on Cellular Proliferation and Differentiation

Derivatives of 6-methoxy-1H-indole have demonstrated notable antiproliferative activity against various cancer cell lines. While direct studies on this compound are limited, research on closely related indole-2-carboxylate (B1230498) derivatives provides valuable insights into their potential mechanisms of action.

One study highlighted a novel class of indole-2-carboxylate derivatives with significant antiproliferative effects on HepG2, A549, and MCF7 cancer cells. Specifically, methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate was identified as a potent derivative. Further investigation into its mechanism revealed a dose-dependent increase in the generation of reactive oxygen species (ROS) and the induction of PARP (Poly [ADP-ribose] polymerase) cleavage in A549 cells, suggesting an apoptosis-mediated pathway of cell death.

Another class of compounds, (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives, also exhibited significant antiproliferative activity. A derivative featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety displayed high potency against HeLa, HT29, and MCF-7 cancer cell lines, with IC₅₀ values in the sub-micromolar range. The data suggests that the presence of the methoxy group on the indole ring is a critical factor for its biological activity.

The table below summarizes the antiproliferative activity of selected 6-methoxy-indole derivatives.

CompoundCell LineIC₅₀ (µM)
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateA5493.78 ± 0.58
HepG210.12 ± 1.02
MCF724.08 ± 1.76
2-methoxycarbonyl-6-methoxy-N-1H-indole propenone derivativeHeLa0.37
HT290.16
MCF-70.17

Data sourced from studies on indole-2-carboxylate and propenone derivatives.

Currently, there is a lack of specific research detailing the impact of this compound derivatives on cellular differentiation pathways.

Membrane Disruption and Biofilm Inhibition in Microorganisms

A derivative of the target compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has been isolated from the bacterium Bacillus toyonensis and has demonstrated promising antifungal activity. nih.gov This suggests that derivatives of this compound may also possess antimicrobial properties.

MICA has shown efficacy against the human fungal pathogens Candida albicans and Aspergillus niger. nih.gov The mechanism of action for indole carboxylic acid derivatives is suggested to involve cell membrane damage. nih.gov While the precise mechanism for MICA has not been fully elucidated, it is plausible that it disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov

The general mechanism of many antifungal agents involves interaction with ergosterol, a key component of the fungal cell membrane. This interaction can lead to the formation of pores and increased membrane permeability. While it is not confirmed that MICA follows this specific pathway, disruption of the cell envelope is a common strategy for antimicrobial indole derivatives.

There is currently no specific information available in the reviewed literature regarding the biofilm inhibition properties of this compound or its direct derivatives.

Pharmacodynamic and Metabolic Stability Research

The pharmacodynamic and metabolic stability profiles are crucial for the development of therapeutic agents. While direct data for this compound is not available, studies on structurally related methoxy-indole derivatives offer some preliminary insights.

In a study focused on a GPR88 agonist, RTI-13951-33, which contains a methoxy-indole core, the compound was found to be rapidly metabolized in mouse liver microsomes (MLMs), with a short half-life of 2.2 minutes and a high clearance rate. nih.gov However, structural modifications, such as the introduction of an isopropoxy group in place of the methoxy group, led to improved microsomal stability. nih.gov Another derivative from this class, compound 30a, exhibited good metabolic stability with a half-life of 5.8 hours in plasma and good brain penetration. nih.gov

The table below presents the metabolic stability data for selected methoxy-indole derivatives.

CompoundHalf-life (min) in MLMClearance (µL min⁻¹ mg⁻¹) in MLM
RTI-13951-332.2643
Isopropoxy-analogue4.3330

Data from a study on GPR88 agonists with a methoxy-indole core. nih.gov

Another study on a different 5-methoxy-indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), predicted it to be a good drug-like molecule based on in silico pharmacokinetic studies. nih.gov

These findings suggest that while the 6-methoxy-indole scaffold can be susceptible to rapid metabolism, targeted chemical modifications can significantly enhance its metabolic stability and pharmacokinetic profile. Further research is necessary to determine the specific pharmacodynamic and metabolic properties of this compound and its derivatives.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indole 2 Carbaldehyde Analogues

Systematic Modification of the Methoxy (B1213986) Group and its Positional Impact

The position of the methoxy group on the indole (B1671886) ring is a critical determinant of biological activity. Studies on related indole-2-carboxamide series have shown that shifting a methoxy group to the C6-position can significantly impact a compound's allosteric effects and binding affinity for biological targets such as the cannabinoid receptor 1 (CB1). This suggests that the electronic and steric properties imparted by the methoxy group at the C6-position are crucial for molecular recognition and interaction.

In the context of melatonin (B1676174) analogues, which are also indole derivatives, the presence of a methoxy group at the C6-position has been found to be favorable for maintaining high affinity and agonist activity at melatonin receptors. This highlights the importance of the specific location of this electron-donating group for interaction with G-protein coupled receptors. While a systematic investigation of moving the methoxy group to other positions (e.g., C4, C5, C7) on the 6-Methoxy-1H-indole-2-carbaldehyde scaffold is not extensively documented, the existing evidence strongly indicates that the C6-position is a key "hotspot" for favorable biological interactions. Altering its position would likely lead to significant changes in the molecule's electronic distribution and steric profile, thereby affecting its binding to target proteins.

Derivatization of the Carbaldehyde Moiety and its Pharmacological Consequences

The carbaldehyde group at the C2-position of the indole ring is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of diverse chemical space. Derivatization of this aldehyde can lead to significant changes in the pharmacological properties of the parent molecule.

For instance, the conversion of the carbaldehyde to a Schiff base, followed by coupling with various aryl amines, has been shown in the analogous indole-3-carboxaldehyde series to enhance antioxidant activity. This suggests that extending the conjugation and introducing additional hydrogen bonding donors and acceptors can be a fruitful strategy for modulating biological effects.

Another common derivatization involves the formation of thiosemicarbazones. Synthesis of thiosemicarbazone derivatives from similar indole-2-carbaldehyde scaffolds has been reported, indicating a potential avenue for developing compounds with a range of biological activities, including antimicrobial and anticancer effects. The pharmacological consequences of such modifications on the this compound core would depend on the specific nature of the introduced moiety and its ability to interact with biological targets.

Substituent Effects on the Indole Core and Fused Rings

Beyond the methoxy and carbaldehyde groups, substitutions on the indole core itself play a pivotal role in fine-tuning the biological activity of this compound analogues. The nature and position of these substituents can influence the molecule's lipophilicity, electronic properties, and steric interactions with target proteins.

Research on other indole derivatives has provided valuable insights into these effects. For example, studies have indicated that substitutions at the C5-position of the indole ring can lead to higher cytotoxicity compared to substitutions at the C6-position. This highlights the sensitivity of the biological response to the precise placement of substituents on the benzene (B151609) portion of the indole nucleus.

Furthermore, the introduction of various groups at other positions of the indole ring can dramatically alter pharmacological activity. In a series of 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives, the introduction of a bromine atom, a phenyl group, or a methoxycarbonyl group at the C2-position (in place of the carbaldehyde) was found to significantly enhance affinity for melatonin receptors. This underscores the potential for substantial gains in potency and selectivity through strategic modifications of the indole core.

Stereochemical Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through derivatization of the carbaldehyde moiety or substitution on the indole core can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule is often critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

Although specific studies on the stereochemical influences of this compound analogues are limited, the principles of stereochemistry in drug action are well-established. It is highly probable that if a chiral center is introduced, the resulting enantiomers or diastereomers will exhibit different potencies, efficacies, and even different pharmacological profiles. Therefore, for any chiral analogue of this compound, the separation and biological evaluation of individual stereoisomers would be a crucial step in the drug discovery process to identify the more active and potentially less toxic isomer.

Design Principles for Enhanced Potency and Selectivity

Based on the available structure-activity relationship data for this compound and related indole derivatives, several key design principles can be formulated to guide the development of analogues with enhanced potency and selectivity.

Retention of the C6-Methoxy Group: The methoxy group at the 6-position appears to be a critical feature for the biological activity of many indole-based compounds. Its electron-donating nature and specific location likely contribute to favorable interactions with biological targets. Therefore, retaining this group is a logical starting point for the design of new analogues.

Strategic Derivatization of the Carbaldehyde Moiety: The 2-formyl group offers a prime location for introducing diversity and modulating pharmacological properties. The synthesis of Schiff bases, hydrazones, and other heterocyclic systems can lead to compounds with improved activity profiles. The choice of the derivatizing agent should be guided by the desired therapeutic target and the potential for specific interactions.

Judicious Substitution on the Indole Core: Small, electron-withdrawing or lipophilic groups at specific positions on the indole nucleus can significantly impact potency. For instance, exploring substitutions at the C5 and C7 positions could be a promising strategy. Furthermore, modifications at the N1-position of the indole ring can also be explored to alter the molecule's properties and biological activity.

Consideration of Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers are essential to identify the most potent and selective compound. Computational modeling can be employed to predict the preferred binding orientation of different stereoisomers and guide synthetic efforts.

Computational Chemistry and Molecular Modeling of 6 Methoxy 1h Indole 2 Carbaldehyde and Its Complexes

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-Methoxy-1H-indole-2-carbaldehyde, to the active site of a target protein. nih.govtandfonline.com

Docking simulations place the flexible ligand into the binding pocket of a rigid or flexible receptor, exploring various translational, rotational, and conformational positions. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol), which helps in ranking potential ligands. mdpi.com For indole (B1671886) derivatives, docking studies have successfully predicted interactions with various biological targets, including enzymes like malate (B86768) dehydrogenase 2 and cyclooxygenase-2. researchgate.netresearchgate.net

In a typical study, this compound would be docked against a protein of interest. The results would reveal the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the indole N-H group can act as a hydrogen bond donor, the methoxy (B1213986) oxygen and carbaldehyde oxygen can act as hydrogen bond acceptors, and the bicyclic indole ring can form aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov The predicted binding affinities help to prioritize compounds for synthesis and biological testing. nih.gov

Table 1: Representative Molecular Docking Results for an Indole Derivative Against Various Protein Targets. (Note: This is a hypothetical table for illustrative purposes based on typical data from studies on related compounds.)
Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-Sulfur
MDH2 (4WLO)-7.9Val30, Ile118, Asp134Hydrogen Bond, Hydrophobic
BACE-1 (2ZJE)-9.2Asp32, Gly230, Thr232Hydrogen Bond, π-π Stacking

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of these features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). dovepress.com

For this compound, the critical pharmacophoric elements can be defined as:

An Aromatic Ring (AR): The indole ring system is a crucial feature for establishing π-π stacking or hydrophobic interactions.

A Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Two Hydrogen Bond Acceptors (HBA): The oxygen atom of the C6-methoxy group and the oxygen atom of the C2-carbaldehyde group.

These features, and their spatial relationships, constitute the pharmacophore model for this class of compounds. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with a similar interaction pattern, potentially leading to the discovery of new hits with desired biological activity. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While molecular docking often treats the protein target as rigid, molecular dynamics (MD) simulations provide a dynamic view of the system. MD simulations calculate the trajectory of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein upon binding. chemrxiv.org These simulations are crucial for understanding the stability of the predicted binding pose from docking and for observing subtle changes in the protein structure induced by the ligand. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanical Calculations (e.g., DFT Studies) for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations provide accurate descriptions of molecular orbitals, charge distribution, and spectroscopic properties. nih.gov

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. mdpi.com For reactions involving indole-2-carbaldehydes, such as N-heterocyclic carbene (NHC)-catalyzed cycloadditions, DFT studies can map out the entire catalytic cycle. rsc.org Calculations can identify the rate-determining step by finding the transition state with the highest energy barrier. For instance, studies on the reaction between indole derivatives and aldehydes have used DFT to show that the initial hydroxyalkylation step is energetically favored, providing support for the proposed mechanism. rsc.orgresearchgate.net This predictive power allows for the rational design of catalysts and reaction conditions to improve yield and stereoselectivity. rsc.org

DFT calculations can accurately predict various spectroscopic properties, which serves to validate experimental findings and aid in structural characterization. researchgate.net Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) for indole derivatives have shown good agreement with experimental data. tandfonline.comresearchgate.netresearchgate.net

For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can predict its vibrational spectrum. mdpi.comresearchgate.net A comparison between the calculated and experimental wavenumbers allows for a precise assignment of the vibrational modes. mdpi.com

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation, which corresponds to the absorption observed in UV-Vis spectroscopy. nih.gov

Table 2: Representative Comparison of Calculated (DFT/B3LYP) and Experimental Vibrational Frequencies (cm⁻¹) for a Structurally Similar Compound, 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com
Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H stretch33733342
C=O stretch16871676
C-O stretch (carboxyl)12521259
Indole Ring stretch15801585

In Silico Screening and Virtual Library Design for Novel Derivatives

The advancement of computational chemistry has significantly accelerated the process of drug discovery and design, offering a cost-effective and rapid approach to identify and optimize potential therapeutic agents. In silico methods, which involve computer-aided molecular modeling, are pivotal in the rational design of novel molecules. For a scaffold like this compound, these techniques enable the exploration of vast chemical space to design derivatives with enhanced biological activity and favorable pharmacokinetic profiles.

The core of this computational approach lies in two interconnected processes: the design of a virtual library of derivatives and the subsequent virtual screening of this library against a specific biological target. This strategy allows researchers to prioritize the synthesis of a smaller, more promising set of compounds, thereby streamlining the drug development pipeline.

Virtual Library Design

The design of a virtual library begins with the core scaffold, this compound. This parent molecule serves as a template for generating a large, diverse collection of virtual compounds through the systematic introduction of various functional groups at specific modification points. The primary sites for modification on the indole ring include the N1 position of the indole nitrogen, the C5 position, and the aldehyde group at C2, which can be converted into other functional groups.

The selection of substituents (R-groups) is guided by principles of medicinal chemistry to explore different physicochemical properties such as hydrophobicity, hydrogen bonding capacity, and electronic effects. A representative, albeit simplified, virtual library design is shown below, illustrating potential modifications at the N1 and C2 positions.

Table 1: Exemplary Virtual Library Design Based on the 6-Methoxy-1H-indole Scaffold
Scaffold PositionR-Group SubstitutionsRationale for Inclusion
N1 (Indole Nitrogen)-H, -CH₃, -CH₂CH₃, -CH₂Ph (Benzyl)Modulates lipophilicity and potential for steric interactions within a binding pocket.
C2 (Carbaldehyde derived)-CH=NOH (Oxime), -CH₂NH₂ (Amine), -CONH₂ (Amide)Introduces hydrogen bond donors/acceptors and alters the geometry and reactivity of the side chain.
C5 Position-H, -F, -Cl, -CH₃Explores the impact of small, electron-withdrawing or electron-donating groups on binding affinity.

In Silico Screening Cascade

Once the virtual library is generated, it is subjected to a multi-step virtual screening process to identify promising candidates. This hierarchical approach, often termed a "screening cascade," progressively filters the library to enrich for compounds with a high probability of being active.

A crucial first step in many screening campaigns is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. In the absence of a known inhibitor for a target, a pharmacophore can be derived from the structure of the target's binding site itself. For indole-based scaffolds, which are known to interact with a wide range of biological targets like kinases and enzymes, a hypothetical pharmacophore might include a hydrogen bond donor from the indole N-H, an acceptor from the methoxy oxygen, and an aromatic ring feature. researchgate.netnih.gov

The screening cascade typically involves the following stages:

Pharmacophore-Based Screening: The entire virtual library is rapidly screened to identify molecules that match the 3D arrangement of the pharmacophore model. This step quickly eliminates compounds that lack the fundamental features required for binding.

Molecular Docking: The subset of molecules that pass the pharmacophore screen are then subjected to molecular docking studies. eco-vector.com This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site.

ADMET Prediction: Compounds with high predicted binding affinities undergo in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This step uses computational models to predict drug-like properties, filtering out compounds that are likely to have poor bioavailability or potential toxicity issues.

The results of such a screening process can be compiled to prioritize candidates for chemical synthesis and subsequent biological evaluation.

Table 2: Simulated In Silico Screening Results for Selected Virtual Derivatives
Compound IDStructure Modification (from parent)Pharmacophore Fit (Score)Predicted Docking Score (kcal/mol)Predicted Oral Bioavailability (%)
MICA-001Parent Compound0.85-6.575
MICA-002N1-CH₃0.83-7.180
MICA-003C2-CH=NOH0.92-8.270
MICA-004N1-CH₂Ph, C2-CONH₂0.95-9.565
MICA-005C5-F, C2-CH₂NH₂0.88-7.885

This integrated approach of virtual library design and in silico screening provides a powerful framework for the rational design of novel derivatives of this compound. By leveraging computational tools, researchers can efficiently navigate the complexities of molecular interactions to discover new chemical entities with therapeutic potential.

Applications and Future Directions in Chemical and Biomedical Sciences

6-Methoxy-1H-indole-2-carbaldehyde as a Versatile Chemical Synthon

The strategic placement of the aldehyde and methoxy (B1213986) groups makes this compound a highly versatile synthon in organic synthesis. The aldehyde group serves as a key functional handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of imines, which can then undergo further cyclization reactions.

Indole-2-carboxaldehydes, in general, are pivotal precursors for constructing complex, fused polycyclic indole (B1671886) frameworks. beilstein-journals.org They can undergo cascade imination-heterocyclization pathways to yield intricate structures like γ-carbolines. nih.govnih.gov For instance, the reaction of substituted indole-2-carboxaldehydes with glycine (B1666218) alkyl esters can produce 1-indolyl-3,5,8-substituted γ-carbolines, a class of compounds with interesting photophysical properties. nih.gov The electron-donating nature of a methoxy substituent on the indole ring, as in this compound, can enhance the nucleophilicity at the C3 position, often facilitating these cyclization reactions and leading to good yields of the desired polycyclic products. nih.govjscimedcentral.com

Furthermore, the aldehyde can be converted into a carboxylic acid, which is then readily transformed into indole-2-carboxamides. This class of compounds has proven to be an exceptionally effective scaffold for generating molecular diversity and has been extensively used in the development of bioactive molecules. beilstein-journals.org The synthesis of these amides typically involves the initial conversion of the aldehyde to its corresponding carboxylic acid (6-Methoxy-1H-indole-2-carboxylic acid), followed by standard amide coupling reactions with a wide array of amines. google.com

Development of Novel Therapeutic Agents and Drug Candidates

The indole scaffold is a privileged structure in drug discovery, and derivatives of this compound, particularly indole-2-carboxamides, are at the forefront of developing new therapeutic agents. rsc.orgsemanticscholar.org These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and receptor-modulating effects.

In oncology, indole-2-carboxamides have emerged as potent antiproliferative agents. nih.gov Researchers have designed and synthesized series of these compounds that act as dual inhibitors of key cellular targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By targeting multiple pathways involved in cell proliferation and survival, these multi-target agents can offer more effective strategies for cancer treatment. nih.gov For example, certain indole-2-carboxamide derivatives have shown potent inhibitory activity against EGFR and BRAFV600E, another key kinase in cancer signaling, with IC₅₀ values in the nanomolar range. nih.gov

The data below summarizes the activity of representative indole-2-carboxamide derivatives against cancer cell lines and kinase targets.

Compound ClassTarget(s)ActivityReference
Indole-2-carboxamidesEGFR, BRAFV600E, VEGFR-2Potent antiproliferative activity (GI₅₀ = 26-86 nM) nih.gov
Indole-2-carboxamidesEGFR, CDK2Significant cytotoxicity against A549 lung cancer cells (IC₅₀ = 2.66 µM) rsc.org
Indole-2-carboxamidesApoptosis Induction13- to 16-fold increase in Cytochrome C levels in MCF-7 cells

Beyond cancer, the indole-2-carboxamide scaffold is crucial in the fight against infectious diseases, notably tuberculosis. Derivatives have been developed as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids to the cell envelope. google.com This targeted mechanism makes them highly selective for mycobacteria. google.com

Role as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. While direct applications of this compound as a chemical probe are not extensively documented, its structural motifs are found in molecules with significant fluorogenic properties. The indole ring system itself is a well-known fluorophore.

Synthetic transformations of indole-2-carboxaldehydes can lead to compounds with interesting photophysical characteristics. For example, γ-carboline derivatives synthesized from 1,5-disubstituted indole-2-carboxaldehydes have been shown to exhibit fluorescence. nih.gov The emission maxima of these compounds can be sensitive to solvent polarity, shifting bathochromically (to longer wavelengths) in more polar environments. nih.gov This solvatochromic behavior is a valuable feature for a chemical probe designed to investigate cellular microenvironments. The synthesis of spiropyran-based fluorescent probes, which can act as chemosensors for metal ions and pH, sometimes involves indole intermediates, highlighting the potential of the core structure in probe design. Given that methoxy-substituted indoles are known components in chemosensors, it is plausible that derivatives of this compound could be developed into novel fluorescent probes for biological imaging and sensing applications. jscimedcentral.com

Biotechnological Production and Biocatalytic Transformations

Harnessing biological systems for chemical synthesis offers a green and efficient alternative to traditional organic chemistry. Research has demonstrated the feasibility of producing compounds closely related to this compound using microorganisms. Specifically, the antifungal metabolite 6-methoxy-1H-indole-2-carboxylic acid has been identified and produced from the soil bacterium Bacillus toyonensis. Optimization of the fermentation conditions, including nutritional and environmental factors, led to a significant increase in production. Since aldehydes can be readily obtained from carboxylic acids via enzymatic reduction, this biosynthetic route to the corresponding carboxylic acid provides a potential pathway for the sustainable production of this compound.

The enzymatic transformation of carboxylic acids to aldehydes is a growing field in biocatalysis. Carboxylate reductases (CARs) are enzymes that can perform this conversion with high selectivity, avoiding the common over-reduction to alcohols. This technology could be applied to 6-methoxy-1H-indole-2-carboxylic acid produced microbially to yield the target aldehyde. Conversely, biocatalytic oxidation of the aldehyde to the carboxylic acid or reduction to the corresponding alcohol using oxidoreductases from organisms like Candida parapsilosis represents another avenue for biocatalytic transformation, enabling the synthesis of a variety of useful derivatives.

Emerging Research Areas and Unexplored Potentials

The versatility of the this compound scaffold opens doors to numerous emerging research areas, particularly in tackling complex medical challenges like drug resistance and improving drug efficacy through advanced delivery systems.

The rise of multidrug-resistant (MDR) pathogens is a critical global health threat. The development of novel antimicrobial agents with unique mechanisms of action is paramount. As mentioned, indole-2-carboxamides derived from precursors like this compound are potent anti-mycobacterial agents that target the essential MmpL3 transporter. google.com This target is distinct from those of many current tuberculosis drugs, making these compounds effective against drug-resistant strains and promising candidates for new treatment regimens. google.com

The table below highlights the potential of indole derivatives in combating resistance.

Compound FamilyTarget Organism/CellMechanism/FeatureSignificanceReference
Indole-2-carboxamidesMycobacterium speciesInhibition of MmpL3 transporterEffective against drug-resistant strains; selective for mycobacteria. google.com
Indole DerivativesCancer CellsDual inhibition of EGFR and CDK2Overcomes resistance mechanisms tied to single-pathway inhibition. rsc.org
Indole-Oxadiazole HybridsER-α-positive Breast CancerPotent inhibition of ER-αOffers alternative to standard therapies facing resistance. google.com

In cancer therapy, resistance often develops due to the mutation of a single kinase target. The strategy of developing dual or multi-target inhibitors, as seen with indole-2-carboxamide derivatives targeting both EGFR and CDK2, is a powerful approach to preemptively combat resistance. rsc.org

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems aim to improve the pharmacokinetics and biodistribution of therapeutic agents. The indole-2-carboxaldehyde scaffold is being explored for its utility in such systems.

One promising approach involves loading indole-based anticancer agents, synthesized from precursors like indole-2-carboxaldehyde, into micellar nanocarriers. beilstein-journals.org These nanoparticles can improve the solubility of hydrophobic drugs, prolong their circulation time, and potentially target them to tumor tissues through the enhanced permeability and retention (EPR) effect. beilstein-journals.org Another strategy involves creating drug conjugates, where the indole moiety is linked to another pharmacophore to create a hybrid molecule with enhanced or dual activity, as has been explored for antiamoebic and anti-Alzheimer's agents. The development of prodrugs, where the active indole derivative is chemically modified to improve delivery and is released at the target site, represents another significant area of future research. google.com

Integration with Artificial Intelligence and Machine learning in Drug Discovery

The intersection of computational power and biochemical sciences has heralded a new era in drug discovery, with Artificial Intelligence (AI) and Machine Learning (ML) at its forefront. These technologies are revolutionizing the traditional, often lengthy and costly, process of identifying and developing new therapeutic agents. For indole derivatives, a class of compounds including this compound, AI and ML offer powerful tools to navigate the vast chemical space, predict biological activities, and accelerate the journey from a compound of interest to a potential drug candidate. nih.govmdpi.com

At its core, AI in drug discovery involves the use of algorithms to analyze large and complex datasets, identifying patterns and making predictions that can guide research and development. nih.gov This data-driven approach is a significant shift from traditional trial-and-error methods. mdpi.com For a compound like this compound, which belongs to the pharmacologically significant indole family, AI and ML can be applied across various stages of the discovery pipeline. bioengineer.org

One of the primary applications of AI is in the early stages of hit and lead identification. nih.gov Machine learning models can be trained on vast libraries of known compounds and their biological activities. By learning the intricate relationships between molecular structures and their therapeutic effects, these models can screen virtual libraries of indole derivatives to identify those with a high probability of interacting with a specific biological target. nih.gov This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. nih.gov

Furthermore, AI and ML are instrumental in predicting the pharmacokinetic and toxicological properties of new chemical entities. acs.org Algorithms can be trained to forecast a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile based on its structure. This predictive capability is crucial for optimizing lead compounds, as it allows chemists to modify the structure of a molecule like this compound to improve its drug-like properties and reduce the likelihood of failure in later stages of development.

Deep learning, a subset of machine learning, has shown particular promise in de novo drug design. bham.ac.uk Generative models can design entirely new molecules with desired properties. nih.gov For instance, a generative adversarial network (GAN) could be tasked with creating novel indole-based structures that are predicted to have high affinity for a particular receptor while also possessing a favorable safety profile. nih.gov This opens up possibilities for creating next-generation therapeutics inspired by the indole scaffold.

The integration of AI also extends to understanding complex biological systems. For instance, artificial neural networks can be used to analyze gene expression data to identify novel drug targets for which indole alkaloids might be effective. nih.gov By elucidating the biological pathways involved in a disease, AI can help researchers to more effectively design drugs that modulate these pathways.

The table below outlines various AI and ML models and their potential applications in the drug discovery process for indole derivatives like this compound.

AI/ML ModelApplication in Drug DiscoveryPotential Relevance for Indole Derivatives
Support Vector Machines (SVM) Classification of active vs. inactive compounds, prediction of ADMET properties. mdpi.comTo classify this compound and related structures based on their predicted biological activity against a specific target.
Random Forests Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening.To build models that predict the potency of various substituted indoles based on their structural features.
Artificial Neural Networks (ANNs) Target identification from genomic or proteomic data, prediction of bioactivity. nih.govTo identify potential protein targets for which this compound might have a high binding affinity.
Generative Adversarial Networks (GANs) De novo design of novel molecules with desired properties. nih.govTo generate novel indole-based compounds with optimized therapeutic properties, starting from a scaffold like this compound.
Recurrent Neural Networks (RNNs) Generation of novel chemical structures represented as SMILES strings. bham.ac.ukTo explore the chemical space around the indole core to design new molecules with potentially improved efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1H-indole-2-carbaldehyde?

  • Methodological Answer : Synthesis typically involves functionalization of the indole core. A key approach is the Vilsmeier-Haack formylation of 6-methoxyindole derivatives. For example, reacting 6-methoxyindole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) introduces the aldehyde group at the 2-position. Post-reaction, neutralization with aqueous sodium acetate and purification via column chromatography (using ethyl acetate/hexane) yield the product . Alternative routes may involve selective oxidation of hydroxymethyl intermediates using oxidizing agents like pyridinium chlorochromate (PCC) .

Q. How is this compound purified and characterized?

  • Methodological Answer : Purification often employs recrystallization from ethanol or methanol-water mixtures. Characterization relies on NMR (¹H/¹³C), IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry. For crystallinity assessment, single-crystal X-ray diffraction (employing SHELXL for refinement) can resolve structural ambiguities, such as confirming the methoxy group's position and planarity of the indole ring .

Q. What solvents and conditions are optimal for storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents for reactions, avoiding protic solvents that may promote aldehyde hydration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the electrophilic C2-aldehyde carbon as the primary site for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the HOMO-LUMO gap, guiding predictions for reactions with amines or Grignard reagents. Databases like REAXYS validate proposed mechanisms .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques (COSY, HSQC) or variable-temperature NMR. For crystalline derivatives, X-ray crystallography (using SHELX suite) provides unambiguous confirmation of regiochemistry. In cases of tautomerism, IR and UV-Vis spectroscopy differentiate between enol and keto forms .

Q. How does the methoxy group influence the compound’s electronic properties and biological activity?

  • Methodological Answer : The methoxy group at C6 donates electron density via resonance, reducing the indole ring’s electrophilicity. This alters binding affinities in biological assays (e.g., antimicrobial studies). Comparative studies with non-methoxy analogs (via HPLC-UV/Vis) quantify solubility differences, while molecular docking simulations (AutoDock Vina) correlate substituent effects with target protein interactions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling requires optimizing stoichiometry (e.g., POCl₃:DMF ratio) and temperature control to avoid side reactions like over-oxidation. Continuous flow reactors improve heat dissipation and yield consistency. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress and intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs, while HPLC purity assays (>98%) ensure consistency. Cross-validate with literature using standardized calibration (e.g., NIST reference materials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.